REACTION_SMILES
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[Br:4][CH2:5][CH2:6][OH:7].[CH3:16][CH2:17][OH:18].[CH3:1][O-:2].[Na+:3].[cH:8]1[cH:9][c:10]([CH2:14][SH:15])[cH:11][cH:12][n:13]1>>[CH2:5]([CH2:6][OH:7])[S:15][CH2:14][c:10]1[cH:9][cH:8][n:13][cH:12][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCc1ccncc1
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Name
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|
Type
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product
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Smiles
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OCCSCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |